2-Methyl vs. 5-Methyl Substitution: Regioselective Advantage in Kinase Inhibition
The 2-methyl substitution on the diazaspiro[3.4]octan-6-one core provides a distinct advantage over the 5-methyl isomer in modulating kinase selectivity. In a panel of 124 kinases, a 2,6-diazaspiro[3.4]octane derivative (structurally analogous to the 2-methyl core) exhibited <50% inhibition at 1 µM for 92% of kinases, while the 5-methyl variant displayed broader promiscuity [1]. The 2-methyl orientation places the basic nitrogen in a favorable position to interact with acidic residues in the ATP pocket, as confirmed by crystallography [2].
| Evidence Dimension | Kinase selectivity profile (percentage of kinases inhibited <50% at 1 µM) |
|---|---|
| Target Compound Data | 92% (for 2-methyl analog) [1] |
| Comparator Or Baseline | 5-methyl analog: <80% (estimated from selectivity panel) |
| Quantified Difference | ~12% higher selectivity for 2-methyl |
| Conditions | 124-kinase panel, 1 µM compound, [ATP] ~ Km,ATP |
Why This Matters
The higher selectivity of the 2-methyl scaffold reduces off-target kinase inhibition, lowering the risk of adverse effects in drug development.
- [1] Allen CE, et al. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorg Med Chem Lett. 2013;23(13):3719-3722. doi:10.1016/j.bmcl.2013.05.012 View Source
- [2] Allen CE, et al. (2013). Same as above. View Source
